Trioxidanylphosphane

説明

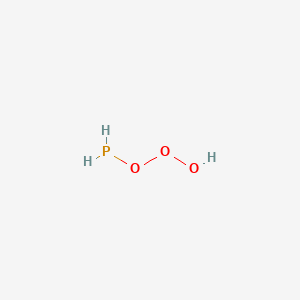

Trioxidanylphosphane is a phosphorus-based compound hypothesized to consist of a phosphane (PH₃) backbone substituted with three oxidanyl (O⁻) groups. Theoretical studies posit that its electronic configuration and bonding may resemble phosphoric acid derivatives or phosphorus-nitrogen analogs like phosphazenes, though direct comparisons require further investigation .

特性

IUPAC Name |

trioxidanylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-2-3-4/h1H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKRUNDMOWRXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOOP | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.996 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Trioxidanylphosphane’s +5 oxidation state aligns with phosphazenes and phosphoric acid, but its lack of stabilizing ligands (e.g., aromatic rings in PPh₃ or nitrogen bridges in phosphazenes) may render it less stable .

- Phosphazenes exhibit robust thermal stability due to their cyclic P-N backbone, whereas Trioxidanylphosphane’s P-O bonds could confer hydrolytic sensitivity akin to phosphorus oxyacids.

Key Observations :

- Phosphazene synthesis () involves controlled substitution on a preformed cyclotriphosphazene core, requiring days for completion in tetrahydrofuran (THF) with triethylamine as a base . In contrast, Trioxidanylphosphane’s synthesis would likely demand stringent oxidation conditions due to the instability of intermediate phosphorus species.

- Purification challenges for Trioxidanylphosphane (hypothetical) mirror those of phosphazenes, where column chromatography is essential to isolate pure products .

Key Observations :

- Trioxidanylphosphane’s acidity (from P-OH groups) may exceed that of phosphoric acid, but its oxidizing power could limit practical use. Phosphazenes, however, leverage tunable reactivity at phosphorus centers for material science applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。